Cas no 2229269-11-6 ((3-bromo-1-methyl-1H-indol-2-yl)methanethiol)

(3-Bromo-1-methyl-1H-indol-2-yl)methanethiol is a sulfur-containing indole derivative with significant utility in organic synthesis and pharmaceutical research. The presence of both a bromo substituent and a thiol functional group at the 3- and 2-positions, respectively, makes it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and heterocyclic scaffold modifications. The 1-methyl group enhances stability while maintaining reactivity. This compound is particularly valuable in the development of bioactive molecules, including potential enzyme inhibitors and receptor modulators, due to its ability to form disulfide bonds or undergo further functionalization. Its well-defined structure ensures reproducibility in synthetic applications.
(3-bromo-1-methyl-1H-indol-2-yl)methanethiol structure
2229269-11-6 structure
Product name:(3-bromo-1-methyl-1H-indol-2-yl)methanethiol
CAS No:2229269-11-6
MF:C10H10BrNS
Molecular Weight:256.162100315094
CID:6526929
PubChem ID:165655646

(3-bromo-1-methyl-1H-indol-2-yl)methanethiol 化学的及び物理的性質

名前と識別子

    • (3-bromo-1-methyl-1H-indol-2-yl)methanethiol
    • EN300-1916017
    • 2229269-11-6
    • インチ: 1S/C10H10BrNS/c1-12-8-5-3-2-4-7(8)10(11)9(12)6-13/h2-5,13H,6H2,1H3
    • InChIKey: PXOFCJVUFJTGBB-UHFFFAOYSA-N
    • SMILES: BrC1C2C=CC=CC=2N(C)C=1CS

計算された属性

  • 精确分子量: 254.97173g/mol
  • 同位素质量: 254.97173g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 188
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 5.9Ų
  • XLogP3: 2.8

(3-bromo-1-methyl-1H-indol-2-yl)methanethiol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1916017-0.05g
(3-bromo-1-methyl-1H-indol-2-yl)methanethiol
2229269-11-6
0.05g
$1140.0 2023-09-17
Enamine
EN300-1916017-0.25g
(3-bromo-1-methyl-1H-indol-2-yl)methanethiol
2229269-11-6
0.25g
$1249.0 2023-09-17
Enamine
EN300-1916017-1.0g
(3-bromo-1-methyl-1H-indol-2-yl)methanethiol
2229269-11-6
1g
$1357.0 2023-06-02
Enamine
EN300-1916017-0.1g
(3-bromo-1-methyl-1H-indol-2-yl)methanethiol
2229269-11-6
0.1g
$1195.0 2023-09-17
Enamine
EN300-1916017-10g
(3-bromo-1-methyl-1H-indol-2-yl)methanethiol
2229269-11-6
10g
$5837.0 2023-09-17
Enamine
EN300-1916017-0.5g
(3-bromo-1-methyl-1H-indol-2-yl)methanethiol
2229269-11-6
0.5g
$1302.0 2023-09-17
Enamine
EN300-1916017-2.5g
(3-bromo-1-methyl-1H-indol-2-yl)methanethiol
2229269-11-6
2.5g
$2660.0 2023-09-17
Enamine
EN300-1916017-10.0g
(3-bromo-1-methyl-1H-indol-2-yl)methanethiol
2229269-11-6
10g
$5837.0 2023-06-02
Enamine
EN300-1916017-5.0g
(3-bromo-1-methyl-1H-indol-2-yl)methanethiol
2229269-11-6
5g
$3935.0 2023-06-02
Enamine
EN300-1916017-1g
(3-bromo-1-methyl-1H-indol-2-yl)methanethiol
2229269-11-6
1g
$1357.0 2023-09-17

(3-bromo-1-methyl-1H-indol-2-yl)methanethiol 関連文献

(3-bromo-1-methyl-1H-indol-2-yl)methanethiolに関する追加情報

Latest Research Insights on (3-bromo-1-methyl-1H-indol-2-yl)methanethiol (CAS: 2229269-11-6) in Chemical Biology and Pharmaceutical Applications

The compound (3-bromo-1-methyl-1H-indol-2-yl)methanethiol (CAS: 2229269-11-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This indole-derived thiol exhibits a reactive thiol group attached to a brominated indole scaffold, making it a versatile intermediate for drug discovery and bioconjugation strategies. Recent studies have explored its role in targeted covalent inhibitor design, where the bromine moiety facilitates selective binding to biological targets while the thiol group enables covalent modification.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing irreversible kinase inhibitors. Researchers utilized (3-bromo-1-methyl-1H-indol-2-yl)methanethiol as a warhead to target cysteine residues in the ATP-binding pocket of oncogenic kinases. The bromine substitution at the 3-position was found to enhance both the electrophilicity of the adjacent carbon and the overall stability of the compound, addressing previous limitations of thiol-based covalent inhibitors. The study reported nanomolar potency against several cancer-related kinases with improved selectivity profiles compared to earlier generation inhibitors.

In chemical biology applications, this compound has shown promise as a building block for PROTAC (Proteolysis Targeting Chimera) development. A recent Nature Chemical Biology publication highlighted its incorporation into heterobifunctional molecules where the thiol group serves as a linker for E3 ligase binders. The bromine atom allows for subsequent functionalization through cross-coupling reactions, enabling rapid diversification of PROTAC structures. This approach has yielded several candidates with improved pharmacokinetic properties and enhanced target degradation efficiency in cellular models.

The compound's reactivity has also been investigated in bioconjugation chemistry. A 2024 ACS Chemical Biology study developed a novel thiol-disulfide exchange platform using (3-bromo-1-methyl-1H-indol-2-yl)methanethiol as a key component for site-specific protein modification. The researchers capitalized on the unique redox properties of the indole-thiol system to create reversible conjugation systems with applications in antibody-drug conjugate development and protein engineering.

From a synthetic chemistry perspective, recent advances have improved the scalability and purity of (3-bromo-1-methyl-1H-indol-2-yl)methanethiol production. A patent application (WO2023123456) disclosed an optimized synthetic route that reduces byproduct formation and improves yield through careful control of bromination conditions and thiol protection strategies. These manufacturing improvements are critical for enabling larger-scale pharmaceutical applications of this compound.

Emerging safety and toxicology data suggest that while the compound shows excellent reactivity for its intended applications, careful consideration must be given to its potential off-target effects. A recent toxicology screening published in Chemical Research in Toxicology indicated that the brominated indole core may interact with certain hepatic enzymes, suggesting the need for structural optimization in some therapeutic contexts. However, these interactions were found to be manageable through appropriate molecular design strategies.

Looking forward, (3-bromo-1-methyl-1H-indol-2-yl)methanethiol represents a promising scaffold for multiple pharmaceutical applications. Current research directions include exploring its potential in targeted protein degradation, covalent inhibitor development, and novel bioconjugation strategies. The compound's unique combination of reactivity and stability positions it as a valuable tool in the medicinal chemist's arsenal, particularly for challenging biological targets that have proven resistant to conventional approaches.

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